L-alanyl-L-threonine

Description

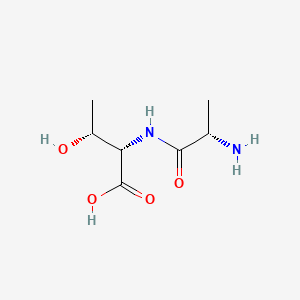

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)/t3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQICHWNXBIBOG-LMVFSUKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178781 | |

| Record name | Dipeptide-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylthreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24032-50-6 | |

| Record name | Dipeptide-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024032506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipeptide-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALANYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJQ8278D0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylthreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Alanyl-L-Threonine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and properties of the dipeptide L-alanyl-L-threonine. This document details chemical and enzymatic synthesis methodologies, physicochemical properties, and relevant experimental protocols, making it an essential resource for researchers and professionals in drug development and related scientific fields.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), offers a robust and versatile approach, while enzymatic synthesis provides a greener and more stereospecific alternative.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely adopted method for the chemical synthesis of peptides. The following protocol outlines a general procedure for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound

-

Resin Preparation:

-

Start with a pre-loaded Fmoc-L-Threonine resin (e.g., Wang resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the L-threonine.

-

Wash the resin thoroughly with DMF to remove excess piperidine and the deprotection byproducts.

-

-

Coupling of L-Alanine:

-

In a separate vessel, activate Fmoc-L-Alanine (3 equivalents) using a coupling reagent such as HATU (2.9 equivalents) and an activator base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Add the activated Fmoc-L-Alanine solution to the deprotected resin-bound L-threonine.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).

-

-

Final Fmoc Deprotection:

-

After successful coupling, remove the Fmoc group from the newly added L-alanine using the same deprotection procedure as in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DMF, followed by dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification:

-

Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry and NMR spectroscopy.

-

An In-depth Technical Guide to the Hypothesized Biological Functions of L-alanyl-L-threonine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological roles of the individual amino acids L-alanine and L-threonine. However, there is a notable scarcity of research specifically investigating the biological functions of the dipeptide L-alanyl-L-threonine. Consequently, this document presents a technical guide based on the known functions of its constituent amino acids and the general biological activities of dipeptides. The biological functions, signaling pathways, and experimental protocols described herein for this compound are therefore hypothesized and await empirical validation.

Executive Summary

This compound is a dipeptide composed of the amino acids L-alanine and L-threonine. While direct experimental evidence for its specific biological functions is currently lacking, an understanding of its constituent amino acids provides a foundation for hypothesizing its potential roles in cellular metabolism, protein synthesis, and cell signaling. This guide synthesizes the known functions of L-alanine and L-threonine to propose potential biological activities for the dipeptide, outlines hypothetical experimental protocols to investigate these functions, and presents potential signaling pathways in which it may be involved.

Introduction to Dipeptides and their Biological Significance

Dipeptides are the simplest form of peptides, consisting of two amino acids joined by a peptide bond. They are intermediates in protein digestion and metabolism and can be absorbed by the intestines.[1] Beyond their role as building blocks for proteins, some dipeptides exhibit unique biological activities, including antioxidant and neurotransmitter functions.[1] The specific functions of a dipeptide are determined by the properties of its constituent amino acids and their sequence.

Component Amino Acid Profiles

L-alanine

L-alanine is a non-essential amino acid with a small, nonpolar methyl side chain.[2] It plays a crucial role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.[3]

Key Biological Functions of L-alanine:

-

Energy Metabolism: A key participant in the glucose-alanine cycle, facilitating the conversion of pyruvate to alanine in muscle and its subsequent conversion back to glucose in the liver.[3]

-

Protein Synthesis: A fundamental building block of proteins.[2]

-

Immune System Support: Involved in the metabolism of tryptophan and vitamin B6.

L-threonine

L-threonine is an essential amino acid with a polar, uncharged side chain containing a hydroxyl group.[4] This hydroxyl group is a site for post-translational modifications such as phosphorylation, which is critical for regulating protein function.[5]

Key Biological Functions of L-threonine:

-

Protein Synthesis and Structure: An essential component of many proteins, including collagen and elastin, contributing to the structure of skin and connective tissues.[4]

-

Fat Metabolism: Plays a role in lipid metabolism in the liver.[4]

-

Immune Function: Important for the proper functioning of the immune system.[4]

-

Cell Signaling: The hydroxyl group can be phosphorylated by kinases, playing a role in signal transduction pathways.

Hypothesized Biological Functions of this compound

Based on the functions of its constituent amino acids, this compound is hypothesized to have the following biological roles:

-

Nutrient Source: May serve as a readily absorbable source of L-alanine and L-threonine for protein synthesis and energy metabolism.

-

Metabolic Regulation: Could potentially influence the glucose-alanine cycle and lipid metabolism.

-

Cell Signaling: The threonine residue's hydroxyl group could be a substrate for phosphorylation, suggesting a potential role in modulating signaling cascades.

Quantitative Data of Constituent Amino Acids

While no specific quantitative data for this compound is available, the following tables summarize key data for its constituent amino acids.

Table 1: General Properties of L-alanine and L-threonine

| Property | L-alanine | L-threonine |

| Molar Mass | 89.09 g/mol | 119.12 g/mol |

| Chemical Formula | C3H7NO2 | C4H9NO3 |

| Side Chain | Methyl (-CH3) | Hydroxymethyl (-CH(OH)CH3) |

| Classification | Non-essential, Glucogenic Amino Acid | Essential, Glucogenic Amino Acid |

Hypothesized Signaling Pathway Involvement

Given L-threonine's role in phosphorylation-dependent signaling, this compound could potentially be involved in pathways regulated by serine/threonine kinases. One such critical pathway is the TGF-β signaling cascade, which regulates a wide array of cellular processes.

Caption: Hypothesized modulation of the TGF-β signaling pathway by this compound.

Proposed Experimental Protocols

To investigate the hypothesized biological functions of this compound, the following experimental approaches are proposed.

Cell Culture and Treatment

-

Objective: To assess the effects of this compound on cell viability, proliferation, and specific cellular functions.

-

Methodology:

-

Culture a relevant cell line (e.g., hepatocytes for metabolic studies, immune cells for immunomodulatory studies) in standard growth medium.

-

Prepare stock solutions of this compound, L-alanine, and L-threonine in a suitable solvent (e.g., sterile water or PBS).

-

Treat cells with varying concentrations of the dipeptide and its constituent amino acids for different time points.

-

Include an untreated control and a vehicle control.

-

Assess cell viability using an MTT assay and proliferation using a BrdU incorporation assay.

-

In Vitro Kinase Assay

-

Objective: To determine if this compound can be phosphorylated by specific serine/threonine kinases.

-

Methodology:

-

Obtain purified, active serine/threonine kinase (e.g., a member of the TGF-β receptor family).

-

Set up a reaction mixture containing the kinase, ATP (radiolabeled or with a fluorescent tag), and this compound as the substrate.

-

Include positive controls (known kinase substrate) and negative controls (no substrate, no kinase).

-

Incubate the reaction at the optimal temperature for the kinase.

-

Analyze the reaction products using autoradiography or fluorescence detection to determine if the dipeptide has been phosphorylated.

-

Caption: Experimental workflow for an in vitro kinase assay.

Conclusion and Future Directions

While the specific biological functions of this compound remain to be elucidated, the known roles of its constituent amino acids, L-alanine and L-threonine, provide a strong basis for hypothesizing its involvement in key metabolic and signaling processes. The proposed experimental protocols offer a roadmap for future research to validate these hypotheses and uncover the unique biological contributions of this dipeptide. Further investigation is warranted to explore its potential therapeutic applications in areas such as metabolic disorders and immune regulation.

References

An In-Depth Technical Guide to L-alanyl-L-threonine: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-alanyl-L-threonine, a dipeptide composed of the amino acids L-alanine and L-threonine, is a molecule of interest in various scientific disciplines, including biochemistry and pharmaceutical sciences. Understanding its chemical structure and stability is paramount for its application in research and potential therapeutic development. This technical guide provides a comprehensive overview of the chemical architecture of this compound and a detailed examination of its stability under various conditions. Methodologies for stability assessment and potential biological significance are also discussed.

Chemical Structure of this compound

This compound is formed through the condensation of L-alanine and L-threonine via a peptide bond. The chemical properties of this dipeptide are dictated by its constituent amino acids and the nature of the peptide linkage.

Molecular Formula: C₇H₁₄N₂O₄

Molecular Weight: 190.19 g/mol

CAS Registry Number: 24032-50-6

The structure of this compound features a chiral center in both the alanine and threonine residues, resulting in specific stereochemistry. The "L" designation in both amino acids refers to the specific enantiomeric form. The threonine residue possesses a secondary hydroxyl group on its side chain, which can participate in hydrogen bonding and potential post-translational modifications if incorporated into a larger peptide. A notable feature of the crystal structure of this compound is the presence of an intramolecular hydrogen bond.

Below is a diagram illustrating the formation of this compound from its constituent amino acids.

Stability of this compound

The stability of this compound is a critical parameter for its handling, storage, and application, particularly in aqueous solutions and biological systems. Degradation can occur through hydrolysis of the peptide bond or modifications to the amino acid side chains. Key factors influencing its stability include pH, temperature, and the presence of enzymes.

pH-Dependent Stability

Temperature-Dependent Stability

Temperature is a crucial factor affecting the stability of peptides. Elevated temperatures accelerate the rate of hydrolytic cleavage of the peptide bond. For instance, the shelf-life of L-alanyl-L-glutamine at pH 6.0 was predicted to be 5.3 years at 25°C and significantly shorter, 7.1 months, at 40°C, with an activation energy of 27.1 kcal/mol.[1]

Studies on the thermal decomposition of L-threonine have shown that it decomposes in two stages, yielding products such as carbon dioxide, water, and ammonia.[2] While this pertains to the individual amino acid, it highlights the potential for thermal degradation of the threonine residue within the dipeptide.

Table 1: General Stability of Amino Acid Solutions

| Storage Condition | Stability Duration | Observations |

| 4°C | At least 6 weeks | Solutions remain clear and suitable for use in peptide synthesis. |

| Room Temperature | Variable, generally shorter | Yellowing of solutions and precipitation can occur, indicating degradation. |

Data extrapolated from studies on amino acid stock solutions for peptide synthesis.

Enzymatic Stability

In biological systems, the primary route of degradation for peptides is enzymatic hydrolysis by peptidases and proteases. The susceptibility of this compound to enzymatic cleavage would depend on the specific enzymes present. The peptide bond between alanine and threonine can be targeted by various peptidases. Furthermore, the individual amino acids can be metabolized through their respective degradation pathways. L-threonine, for instance, can be degraded by enzymes such as L-threonine 3-dehydrogenase and threonine aldolase.[3][4][5][6]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

HPLC Method for Quantification

A reversed-phase HPLC method with UV detection can be developed to separate and quantify this compound from its potential degradation products (L-alanine and L-threonine).

Table 2: Example HPLC Parameters for Amino Acid Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV spectrophotometer at a low wavelength (e.g., 210-220 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Temperature | Controlled, e.g., 25°C or 40°C |

These are general parameters and would require optimization for the specific analysis of this compound.

Stability Study Protocol

A typical protocol to evaluate the pH and temperature stability of this compound would involve the following steps:

Biological Relevance and Signaling

While the direct role of this compound as a signaling molecule has not been extensively studied, dipeptides, in general, are known to have biological activities.[7] They can act as signaling molecules and are involved in various metabolic processes.[7][8] The individual amino acid constituents, L-alanine and L-threonine, are known to be involved in cellular signaling. For instance, L-threonine can influence cell signaling pathways related to protein synthesis and cell growth.

Further research is required to elucidate any specific signaling pathways that may be modulated by this compound. A potential experimental approach to investigate this is outlined below.

Conclusion

This compound is a dipeptide with a well-defined chemical structure. Its stability is dependent on environmental factors such as pH and temperature, with an expected increase in degradation under harsh conditions. Enzymatic degradation is the primary pathway in biological systems. While specific data for this dipeptide is limited, analogous compounds provide a framework for predicting its stability profile. Further research is warranted to fully characterize its stability and to explore its potential biological functions, including its role as a signaling molecule. The experimental protocols outlined in this guide provide a foundation for such investigations.

References

- 1. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signal peptide - Wikipedia [en.wikipedia.org]

- 3. Bacterial catabolism of threonine. Threonine degradation initiated by L-threonine-NAD+ oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bacterial catabolism of threonine. Threonine degradation initiated by l-threonine hydrolyase (deaminating) in a species of Corynebacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dipeptide: Two Amino Acid Peptide Definition - Peptide Port [peptideport.com]

- 8. Intracellular Peptides as Natural Regulators of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of L-alanyl-L-threonine

An In-Depth Technical Guide to L-alanyl-L-threonine

Introduction

This compound is a dipeptide composed of the amino acids L-alanine and L-threonine, linked by a peptide bond. While not the subject of a singular, notable discovery, its existence and synthesis are a result of the broader advancements in peptide chemistry. This guide provides a comprehensive overview of its discovery, synthesis, and known properties, intended for researchers, scientists, and professionals in drug development.

Discovery and History

The history of this compound is intrinsically linked to the discovery and understanding of its constituent amino acids and the development of peptide synthesis methodologies.

-

L-Alanine and L-Threonine: L-alanine, a non-essential amino acid, was first isolated in 1879. L-threonine, an essential amino acid, was discovered much later in 1936 by William Cumming Rose.[1] This latter discovery was crucial as it completed the roster of the 20 common proteinogenic amino acids.

-

Peptide Synthesis: The early 20th century saw the pioneering work of Emil Fischer, who first proposed the peptide bond theory and synthesized the first dipeptide, glycyl-glycine. However, the synthesis of longer and more complex peptides remained a significant challenge. The breakthrough came with the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, a technique that revolutionized the field and for which he was awarded the Nobel Prize in Chemistry in 1984.

The synthesis of a simple dipeptide like this compound is now considered a routine procedure in peptide chemistry, readily achievable through well-established methods like SPPS or solution-phase synthesis. Its formal characterization in scientific literature includes studies on its crystal structure, which confirmed its molecular conformation.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, with data sourced from publicly available chemical databases.

| Property | Value |

| Molecular Formula | C₇H₁₄N₂O₄ |

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid |

| CAS Number | 24032-50-6 |

| Appearance | White crystalline solid (predicted) |

| Solubility | Soluble in water |

| pKa (predicted) | pKa₁: 3.1 (carboxyl), pKa₂: 8.0 (amino) |

Experimental Protocols

The following section details a representative protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Solid-Phase Synthesis of this compound

This protocol is a standard procedure and can be adapted for manual or automated synthesis.

Materials:

-

Fmoc-L-Thr(tBu)-Wang resin

-

Fmoc-L-Ala-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dipeptidyl peptidase IV (DPP-IV)

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Thr(tBu)-Wang resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 20 minutes to remove the Fmoc protecting group from the threonine residue.

-

Drain the solution and wash the resin thoroughly with DMF and then DCM.

-

-

Coupling of L-Alanine:

-

Dissolve Fmoc-L-Ala-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate for 2 hours at room temperature to facilitate the coupling of L-alanine to the threonine residue.

-

Drain the reaction mixture and wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection:

-

Repeat step 2 to remove the Fmoc group from the newly added alanine residue.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2 hours. This step cleaves the dipeptide from the resin and removes the tBu protecting group from the threonine side chain.

-

Filter the resin and collect the filtrate containing the crude this compound.

-

-

Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Dissolve the peptide in water and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

-

Biological and Physiological Context

Direct experimental data on the specific biological activities of this compound is limited. However, its physiological role can be inferred from the functions of its constituent amino acids.

-

L-Alanine: Plays a crucial role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. It is also a significant precursor for gluconeogenesis.

-

L-Threonine: An essential amino acid, L-threonine is a key component of many proteins and is involved in the synthesis of other amino acids, such as glycine and serine.[2] Its hydroxyl group makes it a site for post-translational modifications like phosphorylation, which is a fundamental mechanism for regulating protein function and signal transduction.

Given that dipeptides can be absorbed in the intestine via peptide transporters, this compound could potentially serve as a more efficiently absorbed source of these two amino acids.

Potential Involvement in Signaling Pathways

As L-threonine is a substrate for protein kinases, any biological process involving threonine phosphorylation could potentially be influenced by the availability of L-threonine derived from this compound. One such fundamental pathway is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

Conclusion

This compound is a simple dipeptide whose scientific importance lies not in a unique discovery but in its representation of the routine and powerful capabilities of modern peptide chemistry. While specific biological data for this dipeptide is sparse, its constituent amino acids are fundamental to numerous physiological processes. Future research may explore the potential of this compound in specialized nutrition, as a research tool, or in drug delivery applications, leveraging its potential for efficient transport and delivery of L-alanine and L-threonine.

References

An In-depth Technical Guide to the Physicochemical Properties of L-alanyl-L-threonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-alanyl-L-threonine is a dipeptide of significant interest in biochemical and pharmaceutical research. Its structure, combining the small, non-polar L-alanine with the polar, hydroxyl-containing L-threonine, imparts a unique set of physicochemical properties that influence its biological activity, stability, and formulation characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential role in cellular signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and key concepts are visualized through diagrams generated using Graphviz (DOT language).

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in biological and chemical systems. These properties are a composite of the characteristics of its constituent amino acids, L-alanine and L-threonine, and the peptide bond that links them.

Molecular Structure and Weight

This compound is formed through the condensation of L-alanine and L-threonine via a peptide bond. The crystal structure of this compound reveals that the molecule exists as a zwitterion in the solid state, with a protonated amino group and a deprotonated carboxyl group.[1] An intramolecular hydrogen bond is present between the side-chain hydroxyl group of the threonine residue and the main-chain carboxylate group.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₄ | [1] |

| Molecular Weight | 190.20 g/mol | PubChem |

| Monoisotopic Mass | 190.09535 Da | [2] |

Melting Point

| Compound | Melting Point (°C) | Notes |

| L-Alanine | 297 (decomposes) | |

| L-Threonine | 256 (decomposes) | [4][5] |

| This compound | Not available | Expected to be a high-melting solid, likely decomposing upon heating. |

Solubility

The solubility of this compound is influenced by the polarity of its side chains and its ability to form hydrogen bonds with the solvent. The presence of the polar hydroxyl group from the threonine residue and the charged amino and carboxyl termini suggest good solubility in polar solvents like water. The solubility of peptides is also pH-dependent, with minimum solubility at the isoelectric point.[6]

| Solvent | Solubility | Notes |

| Water | Expected to be soluble | The polar nature of the molecule facilitates interaction with water. |

| Ethanol | Sparingly soluble to insoluble | Lower polarity of ethanol reduces its ability to solvate the zwitterionic peptide. |

| Non-polar solvents (e.g., hexane, chloroform) | Insoluble | The peptide's polarity prevents dissolution in non-polar media. |

Acidity and Basicity (pKa Values)

This compound has two primary ionizable groups: the N-terminal α-amino group and the C-terminal α-carboxyl group. The pKa values of these groups determine the net charge of the molecule at a given pH. While specific experimental pKa values for this compound are not available in the provided search results, the pKa values of the constituent amino acids and general values for dipeptides can provide an estimate.[7]

| Ionizable Group | Estimated pKa | Notes |

| α-Carboxyl Group (C-terminus) | ~3-4 | Expected to be slightly higher than the pKa of a free carboxylic acid due to the influence of the nearby peptide bond. |

| α-Amino Group (N-terminus) | ~8-9 | Expected to be slightly lower than the pKa of a free amino group. |

| Threonine Side Chain Hydroxyl Group | >13 | Generally not considered acidic under physiological conditions. |

Optical Rotation

As this compound is composed of chiral amino acids, it is optically active and will rotate the plane of polarized light. The specific rotation is a characteristic property that depends on the concentration of the sample, the path length of the light, the wavelength of the light used, and the temperature.[8] The direction and magnitude of rotation are influenced by the stereochemistry of both the L-alanine and L-threonine residues.

| Property | Value | Notes |

| Specific Rotation ([(\alpha)]_D) | Not available | The value would be determined experimentally using a polarimeter. |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound requires standardized experimental protocols. The following sections outline the methodologies for key experiments.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Aqueous Solubility Assay

The equilibrium solubility of this compound in water can be determined using the shake-flask method.

pKa Determination by Potentiometric Titration

The pKa values of the ionizable groups of this compound can be determined by potentiometric titration.

Optical Rotation Measurement

The specific rotation of this compound is measured using a polarimeter.

Biological Context and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the biological activity of its constituent amino acid, L-threonine, provides valuable insights. L-threonine is an essential amino acid that plays a crucial role in protein synthesis and metabolism. Furthermore, it has been shown to act as a signaling molecule, influencing cell growth, proliferation, and survival.

Research has demonstrated that L-threonine can stimulate key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the mammalian Target of Rapamycin (mTOR) pathway. These pathways are central regulators of cellular processes and are often implicated in both normal physiology and disease states. The hydroxyl group on the threonine residue of this compound makes it a potential site for post-translational modifications such as phosphorylation, which is a key mechanism in signal transduction.

Conclusion

This compound possesses a distinct set of physicochemical properties derived from its unique amino acid composition. While a comprehensive experimental characterization of the dipeptide is not fully available in the public domain, this guide provides a foundational understanding based on its structural features and the properties of its constituent amino acids. The detailed experimental protocols offer a roadmap for researchers to determine these properties empirically. Furthermore, the exploration of the biological context suggests that this compound may play a role in cellular signaling, warranting further investigation. This technical guide serves as a valuable resource for scientists and professionals in drug development, providing the necessary information to effectively utilize this compound in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. vedantu.com [vedantu.com]

- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 5. Kazan state Federal University E-Archive :: Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- And Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine [dspace.kpfu.ru]

- 6. Amino acid - Wikipedia [en.wikipedia.org]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Dipeptides in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptides, once considered mere intermediates in protein digestion, are now recognized as crucial signaling molecules and metabolic regulators. This technical guide provides an in-depth exploration of the biological roles of dipeptides in cellular metabolism. It covers their transport into the cell, subsequent hydrolysis, and their multifaceted influence on key signaling pathways and metabolic processes. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of complex biological pathways to facilitate a deeper understanding of dipeptide biology and its therapeutic potential.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental biomolecules with diverse and significant roles in cellular physiology. Beyond their basic function as building blocks for protein synthesis, dipeptides are actively involved in nutrient sensing, cell signaling, and the regulation of metabolic pathways. Their transport and metabolism are tightly controlled processes with significant implications for cellular homeostasis, nitrogen balance, and energy metabolism. Understanding the intricate mechanisms governing dipeptide function is paramount for advancing our knowledge of cellular metabolism and for the development of novel therapeutic strategies targeting these pathways.

Dipeptide Transport into the Cell

The entry of dipeptides into the cell is primarily mediated by a family of proton-coupled oligopeptide transporters (POTs), with PepT1 (SLC15A1) and PepT2 (SLC15A2) being the most extensively studied members in mammals. These transporters harness the inwardly directed proton gradient to drive the uptake of a vast array of di- and tripeptides.

2.1. PepT1 and PepT2: Key Characteristics

PepT1 and PepT2 exhibit distinct tissue distributions and kinetic properties, which dictate their specific physiological roles:

-

PepT1 is predominantly found in the brush border membrane of the small intestine, where it plays a crucial role in the absorption of dietary di- and tripeptides.[1][2] It is characterized as a low-affinity, high-capacity transporter, enabling the efficient uptake of the large influx of peptides from protein digestion.[3]

-

PepT2 , in contrast, is a high-affinity, low-capacity transporter.[4][5] It is expressed in various tissues, including the kidneys (for reabsorption of filtered peptides), lungs, and the choroid plexus in the brain.[5] This high-affinity characteristic allows it to salvage peptides at low concentrations.

2.2. Quantitative Data: Transporter Kinetics

The affinity (Km) and maximum transport velocity (Vmax) of PepT1 and PepT2 for various dipeptides are critical parameters for understanding their function and for designing drugs that target these transporters.

| Transporter | Dipeptide Substrate | Km (mM) | Vmax (nmol/mg protein/10 min) | Cell System | Reference |

| PepT1 | Glycylsarcosine (Gly-Sar) | 0.30 - 2.4 | 8.4 - 21.0 | Caco-2 cells | [6][7][8] |

| PepT2 | Glycylsarcosine (Gly-Sar) | 0.083 - 0.233 | Not specified | Chinese hamster ovary cells | [9] |

| PepT2 | Glycyl-L-serine (Gly-Ser) | 0.083 | Not specified | Not specified | [10] |

Intracellular Fate of Dipeptides: Hydrolysis

Once inside the cell, dipeptides are rapidly hydrolyzed into their constituent amino acids by a variety of cytosolic and lysosomal peptidases. This enzymatic cleavage is a critical step that releases free amino acids for various metabolic processes.

3.1. Cytosolic and Lysosomal Peptidases

-

Cytosolic Peptidases: The cytoplasm houses a diverse array of peptidases that exhibit broad substrate specificities. These enzymes are responsible for the hydrolysis of the majority of transported dipeptides, ensuring a steady supply of amino acids for protein synthesis and other metabolic needs. Dipeptidyl peptidases (DPPs), such as DPP8 and DPP9, are examples of cytosolic enzymes that cleave dipeptides from the N-terminus of proteins.[11]

-

Lysosomal Peptidases: Lysosomes also contain a potent arsenal of peptidases, including cathepsins, which are involved in the degradation of proteins and peptides delivered to the lysosome via endocytosis and autophagy.[12][13] Some dipeptides can directly enter lysosomes and be hydrolyzed, a process that can lead to lysosomal rupture if the rate of amino acid production exceeds their transport out of the lysosome.[8]

3.2. Quantitative Data: Peptidase Kinetics

The kinetic parameters of peptidases are essential for understanding the rate at which dipeptides are broken down within the cell.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | pH Optimum | Reference |

| Dipeptidyl Peptidase II (DPPII/DPP7) | Lys-Ala-pNA | - | - | 5.5 | [7] |

| Dipeptidyl Peptidase II (DPPII/DPP7) | Ala-Pro-pNA | - | - | 5.5 | [7] |

| Dipeptidyl Peptidase II (DPPII/DPP7) | Lys-Pro-pNA | - | - | 5.5 | [7] |

Dipeptides as Signaling Molecules

Emerging evidence indicates that dipeptides are not merely metabolic intermediates but also act as signaling molecules that can modulate key cellular pathways, particularly those involved in nutrient sensing and growth regulation.

4.1. The mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation that is activated by nutrients, including amino acids.[14][15] Dipeptides, upon being hydrolyzed into amino acids, contribute to the intracellular amino acid pool that activates mTORC1. The activation of mTORC1 occurs at the lysosomal surface and is mediated by the Rag GTPases, which sense amino acid availability.[2][16]

4.2. The Protein Kinase A (PKA) Signaling Pathway

The cAMP-dependent protein kinase A (PKA) pathway is another major signaling cascade that can be influenced by dipeptides, although the direct mechanisms are still under investigation. PKA is a key regulator of numerous cellular processes, including metabolism and gene expression.[17] Certain peptides have been shown to directly activate the catalytic unit of PKA.[12]

Integration of Dipeptide Metabolism with Central Cellular Processes

The amino acids released from dipeptide hydrolysis are integrated into the central metabolic pathways of the cell, influencing both energy production and nitrogen balance.

5.1. Central Carbon Metabolism

Dipeptides can serve as a source of carbon skeletons for the tricarboxylic acid (TCA) cycle and gluconeogenesis.[18] The specific amino acids released from dipeptide hydrolysis determine their entry point into these pathways. For example, glucogenic amino acids can be converted to pyruvate or TCA cycle intermediates, contributing to glucose production, while ketogenic amino acids are converted to acetyl-CoA or acetoacetate.

5.2. Nitrogen Balance and the Urea Cycle

Dipeptides play a role in maintaining nitrogen balance, which is the equilibrium between nitrogen intake (primarily from protein) and nitrogen excretion (mainly as urea).[11][19] The amino groups from the constituent amino acids of dipeptides can be transferred to other molecules or enter the urea cycle for excretion.[20] In states of negative nitrogen balance, such as starvation, the breakdown of cellular proteins releases dipeptides and amino acids, leading to increased urea production.[11]

Intracellular Dipeptide Concentrations

The concentrations of endogenous dipeptides vary significantly across different tissues, reflecting the diverse metabolic activities of these organs.

| Dipeptide | Brain (pmol/mg) | Heart (pmol/mg) | Kidney (pmol/mg) | Liver (pmol/mg) | Muscle (pmol/mg) | Reference |

| Carnosine | ~500 | ~1000 | ~200 | ~100 | ~5000 | [21] |

| Anserine | ~100 | ~200 | ~50 | ~20 | ~2000 | [21] |

| Ala-Gln | ~10 | ~20 | ~50 | ~150 | ~30 | [21] |

| Asp-Gln | ~5 | ~10 | ~30 | ~200 | ~15 | [21] |

| Gly-Pro | ~20 | ~30 | ~60 | ~80 | ~40 | [21] |

Note: The values are approximate and derived from a study on murine tissues.[21] Concentrations can vary depending on the species and physiological state.

Experimental Protocols

7.1. Dipeptide Transport Assay in Caco-2 Cells

This protocol describes a method to measure the uptake of a radiolabeled dipeptide, such as [¹⁴C]Gly-Sar, in a human intestinal epithelial cell line.

Methodology:

-

Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwells®) and culture for 21 days to allow for differentiation and the formation of a polarized monolayer.

-

Preparation: Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired pH (typically pH 6.0 for apical uptake to mimic the acidic microclimate of the small intestine).

-

Uptake Assay: Add the transport buffer containing the radiolabeled dipeptide (e.g., [¹⁴C]Gly-Sar) and unlabeled dipeptide at various concentrations to the apical side of the monolayer. Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly aspirating the incubation solution and washing the monolayers multiple times with ice-cold transport buffer.

-

Lysis and Measurement: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH). Measure the radioactivity in the cell lysate using a scintillation counter.

-

Data Analysis: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay). Normalize the radioactivity to the protein concentration to calculate the uptake rate (e.g., in nmol/mg protein/min). Kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.

7.2. Cytosolic Dipeptidase Activity Assay

This protocol outlines a general method to measure the activity of cytosolic dipeptidases using a chromogenic substrate.

Methodology:

-

Preparation of Cytosolic Extract:

-

Homogenize cultured cells or tissue samples in a hypotonic buffer on ice.

-

Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet membranes and organelles. The final supernatant is the cytosolic extract.

-

Determine the protein concentration of the cytosolic extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate or Tris buffer at the optimal pH for the peptidase of interest), the cytosolic extract, and a chromogenic dipeptide substrate (e.g., L-Ala-L-Pro-p-nitroanilide).

-

Incubate the reaction mixture at 37°C.

-

Monitor the release of the chromophore (e.g., p-nitroaniline) over time by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

Use a standard curve of the chromophore to convert the rate of change in absorbance to the rate of product formation (e.g., in µmol/min).

-

Normalize the activity to the amount of protein in the cytosolic extract to obtain the specific activity (e.g., in µmol/min/mg protein).

-

Conclusion

Dipeptides are integral players in cellular metabolism, acting as more than just simple building blocks. Their transport, hydrolysis, and subsequent utilization are tightly regulated processes that have profound effects on cellular signaling, energy homeostasis, and nitrogen balance. The continued exploration of dipeptide biology, aided by the quantitative and methodological approaches outlined in this guide, will undoubtedly uncover new therapeutic avenues for a range of metabolic and proliferative diseases. A deeper understanding of the intricate roles of these small yet powerful molecules holds the key to unlocking novel strategies for promoting human health.

References

- 1. dovepress.com [dovepress.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. - Research - Institut Pasteur [research.pasteur.fr]

- 10. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Peptide-based development of PKA activators - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Protein kinase A - Wikipedia [en.wikipedia.org]

- 18. Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. mdpi.com [mdpi.com]

L-Alanyl-L-Threonine: A Technical Guide to its Occurrence, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-alanyl-L-threonine, a dipeptide composed of the amino acids L-alanine and L-threonine, is not typically found as a naturally synthesized, free-roaming molecule in organisms. Instead, its presence in biological systems is primarily the result of the breakdown of larger protein structures. This technical guide delves into the origins of this compound in protein hydrolysates, outlines methods for its deliberate synthesis through enzymatic processes, and provides a detailed overview of the analytical techniques required for its identification and quantification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science.

Natural Occurrence: A Product of Proteolysis

Contrary to direct biosynthesis, this compound emerges from the enzymatic or chemical hydrolysis of proteins. During protein digestion or targeted enzymatic breakdown in industrial processes, proteases cleave the peptide bonds that form the backbone of protein chains. The generation of this compound is therefore dependent on the amino acid sequence of the parent protein and the specificity of the protease employed.

Protein-rich sources such as casein (from milk) and whey are significant precursors for the generation of a diverse range of peptides, including this compound, upon hydrolysis. The quantitative presence of this dipeptide in a hydrolysate is variable and contingent on the enzymatic process used.

Enzymatic Production of this compound

The targeted production of this compound can be achieved through the controlled enzymatic hydrolysis of proteins rich in alanine and threonine residues. The selection of a suitable protease with the appropriate cleavage specificity is paramount for maximizing the yield of the desired dipeptide.

Key Principles of Enzymatic Hydrolysis

Enzymatic hydrolysis offers a precise and mild method for peptide production compared to harsh chemical methods. The process involves the optimization of several parameters:

-

Enzyme Selection: Proteases exhibit specificity for the amino acid residues flanking the scissile peptide bond. To generate this compound, a protease that preferentially cleaves after an alanine residue would be ideal.

-

Substrate Concentration: The concentration of the protein substrate can influence the rate of reaction and the profile of the resulting peptides.

-

Enzyme-to-Substrate Ratio (E/S): This ratio is a critical factor in controlling the degree of hydrolysis and the size of the resulting peptides.

-

pH and Temperature: Each enzyme has an optimal pH and temperature range for maximal activity.

-

Reaction Time: The duration of the hydrolysis reaction determines the extent of protein breakdown.

Experimental Protocol: Enzymatic Production of this compound from Casein

This protocol provides a general framework for the laboratory-scale production of this compound from casein.

Materials:

-

Casein (e.g., bovine milk casein)

-

Protease with appropriate specificity (e.g., a commercially available food-grade protease)

-

Phosphate buffer (pH adjusted to the enzyme's optimum)

-

Trichloroacetic acid (TCA) solution

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Substrate Preparation: Prepare a casein solution (e.g., 5% w/v) in the appropriate phosphate buffer.

-

Enzymatic Reaction:

-

Pre-incubate the casein solution at the optimal temperature for the selected enzyme.

-

Add the protease at a predetermined E/S ratio.

-

Maintain the reaction at the optimal pH and temperature with constant stirring for a defined period.

-

-

Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adjusting the pH to a value that denatures the enzyme.

-

Precipitation of Undigested Protein: Add TCA solution to a final concentration of 10% (w/v) to precipitate larger, undigested proteins and peptides.

-

Separation: Centrifuge the mixture to pellet the precipitated proteins.

-

Sample Preparation for Analysis: Collect the supernatant, which contains the smaller peptides, including this compound. The sample may require further filtration or dilution before analysis.

Workflow for Enzymatic Production of this compound:

Analytical Methodologies

The accurate identification and quantification of this compound within a complex mixture, such as a protein hydrolysate, necessitates the use of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC separates the components of a mixture based on their physicochemical properties. For peptide analysis, reverse-phase HPLC (RP-HPLC) is commonly employed.

-

Stationary Phase: A non-polar stationary phase (e.g., C18 silica gel).

-

Mobile Phase: A polar mobile phase, typically a gradient of water and an organic solvent (e.g., acetonitrile), both containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

Mass Spectrometry (MS)

MS identifies and quantifies molecules based on their mass-to-charge ratio (m/z). When coupled with HPLC, it provides a powerful tool for the analysis of complex peptide mixtures.

-

Ionization Source: Electrospray ionization (ESI) is commonly used to gently ionize the peptides as they elute from the HPLC column.

-

Mass Analyzer: A tandem mass spectrometer (MS/MS) is used for definitive identification. The first mass analyzer selects the parent ion (the protonated this compound molecule), which is then fragmented in a collision cell. The second mass analyzer separates the resulting fragment ions, producing a characteristic fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: LC-MS/MS Analysis of this compound

Instrumentation:

-

HPLC system with a reverse-phase column (e.g., C18)

-

Tandem mass spectrometer with an ESI source

Reagents:

-

This compound standard

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Protein hydrolysate sample

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

Sample Preparation: Dilute the protein hydrolysate sample in the initial mobile phase conditions. Filter the sample through a 0.22 µm filter.

-

LC Separation:

-

Inject the standard or sample onto the HPLC column.

-

Elute the peptides using a gradient of Mobile Phase B. A typical gradient might start at a low percentage of B, increasing linearly to a high percentage over 20-30 minutes.

-

-

MS/MS Detection:

-

Set the mass spectrometer to monitor for the specific m/z of the protonated this compound parent ion.

-

Upon detection of the parent ion, trigger fragmentation and monitor for the characteristic fragment ions.

-

-

Quantification:

-

Integrate the peak area of a specific fragment ion for both the standards and the samples.

-

Use the calibration curve generated from the standards to determine the concentration of this compound in the sample.

-

Logical Workflow for LC-MS/MS Analysis:

Quantitative Data Summary

The concentration of this compound in protein hydrolysates is highly dependent on the protein source and the hydrolysis conditions. The following table provides a hypothetical example of quantitative data that could be obtained from the analysis of different protein hydrolysates.

| Protein Source | Protease Used | Hydrolysis Time (hours) | This compound (mg/g of protein) |

| Casein | Alcalase | 4 | 1.2 ± 0.1 |

| Casein | Trypsin | 4 | 0.5 ± 0.05 |

| Whey Protein | Flavourzyme | 6 | 0.8 ± 0.1 |

| Soy Protein | Papain | 5 | 0.3 ± 0.04 |

Note: The values presented in this table are for illustrative purposes only and will vary based on specific experimental conditions.

Conclusion

While not a product of direct natural biosynthesis, this compound is a relevant dipeptide that can be generated from the enzymatic hydrolysis of common proteins. This guide has provided a technical overview of its origins, methods for its controlled production, and detailed protocols for its analysis. The presented workflows and methodologies offer a solid foundation for researchers and professionals seeking to study, produce, or quantify this specific dipeptide for various applications in the fields of nutrition, pharmaceuticals, and biotechnology. The precise control over enzymatic hydrolysis and the application of sensitive analytical techniques like LC-MS/MS are crucial for the successful investigation and utilization of this compound.

Methodological & Application

Revolutionizing Cell Culture Media: The Role of L-alanyl-L-threonine in Enhancing Biopharmaceutical Production

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the biopharmaceutical industry.

Introduction

The landscape of biopharmaceutical production is one of continuous innovation, with a primary focus on enhancing the productivity and efficiency of cell culture processes. Chinese Hamster Ovary (CHO) cells stand as the predominant workhorse for the manufacturing of monoclonal antibodies (mAbs) and other recombinant proteins. The composition of the cell culture media is a critical factor that directly influences cell growth, viability, and protein yield. L-Threonine, an essential amino acid, plays a crucial role in protein synthesis and overall cell metabolism. However, its stability and solubility in liquid media formulations can be limiting. This application note details the use of a chemically stable and highly soluble dipeptide, L-alanyl-L-threonine, as a superior alternative to free L-threonine in cell culture media, leading to improved process robustness and productivity.

Dipeptide supplementation, such as with L-alanyl-L-glutamine, has been shown to offer significant advantages in cell culture by overcoming the instability of free amino acids. Similarly, this compound provides a stable and readily available source of both L-alanine and L-threonine, mitigating the risk of nutrient depletion and the accumulation of toxic byproducts associated with the degradation of free amino acids. This document provides a comprehensive overview of the benefits, underlying cellular mechanisms, and detailed protocols for the effective implementation of this compound in fed-batch cultures of CHO cells.

Advantages of this compound Supplementation

The substitution of L-threonine with this compound in cell culture media formulations offers several key advantages:

-

Enhanced Stability: this compound exhibits superior stability in aqueous solutions compared to free L-threonine, preventing degradation over time and ensuring a consistent supply of this essential amino acid throughout the culture duration.

-

Improved Solubility: The dipeptide form significantly increases the solubility of threonine, allowing for the formulation of more concentrated and pH-neutral feed media. This is particularly advantageous in intensified fed-batch and perfusion cultures where high nutrient concentrations are required.

-

Increased Cell Growth and Viability: A stable and readily available source of L-threonine and L-alanine supports robust cell growth and helps maintain high cell viability for extended periods, leading to a higher integral of viable cell density (IVCD).

-

Enhanced Protein Production: By optimizing the cellular environment and ensuring a consistent supply of essential building blocks, this compound supplementation can lead to a significant increase in monoclonal antibody (mAb) titer and specific productivity (qP).

-

Reduced Metabolic Burden: The use of a stable dipeptide can lead to a more efficient metabolism, potentially reducing the formation of undesirable byproducts that can inhibit cell growth and productivity.

Data Presentation: Comparative Performance in CHO Fed-Batch Culture

The following tables summarize representative data from a fed-batch culture of a monoclonal antibody-producing CHO cell line, comparing the performance of a standard process using L-threonine to a process supplemented with an equimolar amount of this compound.

Table 1: Key Performance Indicators in a 14-Day Fed-Batch Culture

| Parameter | Standard Process (L-threonine) | Enhanced Process (this compound) | % Improvement |

| Peak Viable Cell Density (x 10⁶ cells/mL) | 18.5 | 22.3 | 20.5% |

| Integral of Viable Cell Density (IVCD, x 10⁹ cells·h/L) | 1.8 | 2.3 | 27.8% |

| Final Monoclonal Antibody Titer (g/L) | 4.2 | 5.5 | 31.0% |

| Average Specific Productivity (pL/cell/day) | 30.1 | 35.8 | 18.9% |

| Culture Viability at Day 14 (%) | 82% | 91% | 11.0% |

Table 2: Daily Viable Cell Density (x 10⁶ cells/mL)

| Day | Standard Process (L-threonine) | Enhanced Process (this compound) |

| 0 | 0.5 | 0.5 |

| 2 | 1.8 | 2.0 |

| 4 | 5.5 | 6.5 |

| 6 | 12.1 | 14.8 |

| 8 | 17.9 | 21.5 |

| 10 | 18.5 | 22.3 |

| 12 | 16.2 | 20.1 |

| 14 | 13.1 | 18.5 |

Table 3: Daily Monoclonal Antibody Titer (g/L)

| Day | Standard Process (L-threonine) | Enhanced Process (this compound) |

| 6 | 0.8 | 1.1 |

| 8 | 1.9 | 2.6 |

| 10 | 3.1 | 4.1 |

| 12 | 3.8 | 5.0 |

| 14 | 4.2 | 5.5 |

Signaling Pathways and Cellular Mechanisms

The enhanced performance observed with this compound supplementation is rooted in fundamental cellular processes. The dipeptide is transported into the cell via specific peptide transporters. Once inside the cytoplasm, it is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-alanine and L-threonine. These amino acids then become available for protein synthesis and other metabolic pathways.

The availability of amino acids is a critical signal for cell growth and proliferation, primarily mediated by the mammalian Target of Rapamycin (mTOR) signaling pathway .[1][2][3] The mTOR complex 1 (mTORC1) acts as a central sensor of nutrient availability.[1] When amino acid levels, including threonine, are sufficient, mTORC1 is activated, leading to the phosphorylation of downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] This cascade of events promotes protein synthesis, ribosome biogenesis, and overall cell growth. By providing a stable and efficient source of threonine, this compound ensures sustained mTORC1 activation, thereby promoting the cellular machinery required for high-level recombinant protein production.

Experimental Protocols

Preparation of this compound Stock Solution

-

Objective: To prepare a concentrated, sterile stock solution of this compound for addition to cell culture media.

-

Materials:

-

This compound powder (cell culture grade)

-

WFI (Water for Injection) or cell culture grade water

-

Sterile container

-

0.22 µm sterile filter

-

-

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

-

Dissolve the powder in WFI or cell culture grade water to the desired final concentration (e.g., 200 mM). This compound has high solubility in water at neutral pH.

-

Gently mix until the dipeptide is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm filter into a sterile container.

-

Store the stock solution at 2-8°C.

-

Fed-Batch Culture Protocol using this compound

-

Objective: To demonstrate the use of this compound in a fed-batch culture of mAb-producing CHO cells.

-

Cell Line: A recombinant CHO cell line producing a monoclonal antibody.

-

Basal Medium: A chemically defined CHO cell culture medium, initially free of or with a reduced concentration of L-threonine if a complete substitution is desired.

-

Feed Medium: A concentrated feed formulation containing this compound to replace L-threonine on an equimolar basis.

-

Culture Setup:

-

Inoculate shake flasks or bioreactors with the CHO cell line at a seeding density of 0.3-0.5 x 10⁶ viable cells/mL in the basal medium.

-

Incubate at 37°C, 5-8% CO₂, and appropriate agitation.

-

-

Feeding Strategy:

-

Begin feeding on day 3 of the culture, or when the viable cell density reaches a predetermined threshold (e.g., 2-3 x 10⁶ cells/mL).

-

Add a bolus of the this compound-containing feed medium daily. The feeding volume should be calculated based on the nutrient consumption rates of the cell line to maintain target concentrations of key nutrients.

-

A typical feeding strategy might involve adding 5-10% of the initial culture volume as feed each day.

-

-

Process Monitoring:

-

Monitor viable cell density, viability, and cell size daily using a cell counter.

-

Measure glucose, lactate, and ammonia concentrations daily or every other day.

-

Quantify the mAb titer at regular intervals (e.g., every two days from day 6 onwards) using methods such as ELISA or HPLC.

-

-

Data Analysis:

-

Calculate the IVCD and specific productivity (qP).

-

Compare the performance parameters of the this compound supplemented culture to a control culture using L-threonine.

-

Conclusion

The use of this compound as a substitute for L-threonine in cell culture media formulations presents a significant opportunity to enhance the robustness and productivity of biopharmaceutical manufacturing processes. Its superior stability and solubility address key challenges in media preparation and nutrient delivery, particularly in high-density cultures. The anticipated improvements in cell growth, viability, and monoclonal antibody production, as outlined in this application note, provide a strong rationale for the adoption of this innovative dipeptide. The detailed protocols offer a clear framework for researchers and process development scientists to evaluate and implement this compound in their specific CHO cell culture platforms, paving the way for more efficient and reliable production of vital protein therapeutics.

References

Application Notes and Protocols: L-alanyl-L-threonine in Biotechnology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of L-alanyl-L-threonine, a stable dipeptide, in biotechnology research, with a primary focus on its application as a supplement in mammalian cell culture for enhanced biopharmaceutical production.

Introduction: The Advantages of Dipeptide Supplementation

In modern bioprocessing, particularly in high-density mammalian cell cultures like Chinese Hamster Ovary (CHO) cells, the delivery of essential amino acids is critical for robust cell growth and high-titer recombinant protein production. However, free amino acids can have limitations. For instance, glutamine is unstable in liquid media, degrading into ammonia, which is toxic to cells. Other amino acids, such as tyrosine, have poor solubility at neutral pH, complicating the formulation of concentrated feed media.

Dipeptides, such as this compound, offer a solution to these challenges. By linking two amino acids, their chemical properties can be favorably altered. This compound provides a stable and highly soluble source of both L-alanine and the essential amino acid L-threonine. Cells can efficiently take up the dipeptide, where intracellular peptidases cleave it to release the individual amino acids for metabolic use. The use of similar dipeptides, like L-alanyl-L-glutamine, has been shown to enhance monoclonal antibody titers by improving cell culture performance and reducing apoptosis.

Key Advantages of this compound:

-

Enhanced Stability: More stable in aqueous solutions and at physiological temperatures compared to free amino acids, preventing degradation and the formation of toxic byproducts.

-

Improved Solubility: Exhibits higher solubility than some constituent amino acids, allowing for the preparation of highly concentrated, pH-neutral feed solutions.

-

Efficient Cellular Uptake: Utilizes peptide transporters for efficient entry into the cell.

-

Controlled Nutrient Release: Intracellular cleavage provides a sustained release of L-alanine and L-threonine, supporting prolonged cell viability and productivity.

Application: Supplementation of Mammalian Cell Culture Media

This compound is an ideal supplement for fed-batch and perfusion cultures of mammalian cells, including CHO, HEK293, and hybridoma cell lines, used in the production of monoclonal antibodies, recombinant proteins, and viral vectors.

Impact on Cell Growth and Viability

Supplementation with this compound can lead to higher viable cell densities and extended culture duration. By providing a stable source of L-threonine, a crucial component of proteins and a precursor for other metabolites, the dipeptide helps to prevent nutrient limitation in the later stages of high-density cultures.

Enhancement of Recombinant Protein Production

Threonine is an essential building block for protein synthesis. Ensuring its consistent availability through a stable dipeptide can directly translate to increased specific productivity (Qp) and overall product titer. Studies with other dipeptides have demonstrated a significant increase in monoclonal antibody production in CHO cells.[1]

Quantitative Data Summary

The following table summarizes typical concentration ranges and observed effects for dipeptide supplementation in CHO cell cultures, which can be used as a starting point for optimizing the use of this compound.

| Parameter | Typical Range | Expected Outcome | Reference for Analogy |

| Basal Medium Concentration | 2 - 8 mM | Replacement of free L-threonine to improve stability and prevent initial nutrient depletion. | [1] |

| Feed Medium Concentration | 10 - 50 mM | In concentrated feed solutions to support high-density fed-batch cultures without pH extremes. | [2][3] |

| Effect on Viable Cell Density | 10 - 30% increase | Sustained nutrient availability supports longer culture viability. | [1] |

| Effect on Product Titer | 15 - 50% increase | Enhanced specific productivity due to non-limiting amino acid supply. | [1][3] |

Experimental Protocols

Protocol for Evaluating this compound in a Fed-Batch CHO Culture

This protocol outlines a typical experiment to assess the effect of substituting free L-threonine with this compound in a fed-batch culture of a recombinant antibody-producing CHO cell line.

3.1.1. Materials and Reagents:

-

Recombinant CHO cell line (e.g., producing IgG)

-

Chemically defined basal cell culture medium (without L-threonine and L-alanine for the experimental arm)

-

Concentrated, chemically defined feed medium (without L-threonine and L-alanine for the experimental arm)

-

Sterile L-threonine solution (e.g., 200 mM)

-

Sterile L-alanine solution (e.g., 200 mM)

-

Sterile this compound solution (e.g., 200 mM)

-

Shake flasks or benchtop bioreactors

-

Cell counter (e.g., Vi-CELL)

-

Biochemical analyzer (for metabolites like glucose, lactate, ammonia)

-

HPLC or ELISA kit for product titer quantification

3.1.2. Experimental Setup:

-

Control Group: Culture CHO cells in the standard basal medium containing free L-threonine and L-alanine. Use the standard feed medium containing free L-threonine and L-alanine.

-

Experimental Group: Culture CHO cells in a modified basal medium where L-threonine and L-alanine are replaced with an equimolar concentration of this compound. Use a modified feed medium where free L-threonine and L-alanine are replaced with this compound.

3.1.3. Procedure:

-

Inoculation: Seed shake flasks or bioreactors at a target viable cell density (e.g., 0.5 x 10^6 cells/mL) in either the control or experimental basal medium.

-

Culture Monitoring: Maintain the cultures under standard conditions (e.g., 37°C, 5% CO2, shaking at 120 RPM). Take daily samples to measure:

-

Viable cell density and viability.

-

Concentrations of glucose, lactate, and ammonia.

-

Concentration of L-threonine, L-alanine, and this compound in the culture supernatant (via HPLC or LC-MS).

-

-

Feeding Strategy: Begin feeding with the respective control or experimental feed medium on a pre-determined schedule (e.g., starting on day 3) based on glucose consumption or a fixed volume per day.

-

Titer Measurement: Collect samples at later time points (e.g., day 7, 10, and at harvest) to determine the recombinant protein titer.

-

Data Analysis: Plot cell growth curves, viability profiles, metabolite concentrations, and product titers for both control and experimental groups. Calculate the specific productivity (Qp).

Workflow Diagram

Caption: Workflow for comparing this compound with free amino acids.

Signaling Pathways and Cellular Mechanisms

This compound is actively transported into the cell, likely via peptide transporters such as PEPT1 or PEPT2. Once inside the cytoplasm, it is rapidly hydrolyzed by cytosolic peptidases into L-alanine and L-threonine. These free amino acids then enter their respective metabolic pathways.

-

L-Threonine:

-

Incorporated into proteins during translation.

-

Can be catabolized via threonine dehydrogenase or serine dehydratase pathways, feeding into the TCA cycle.

-

-

L-Alanine:

-

Can be converted to pyruvate via alanine transaminase, linking it to glycolysis and the TCA cycle.

-

Serves as a non-toxic carrier of nitrogen.

-